Home > Products > Screening Compounds P112880 > LRRK2 inhibitor 18
LRRK2 inhibitor 18 -

LRRK2 inhibitor 18

Catalog Number: EVT-12063876
CAS Number:
Molecular Formula: C16H15F3N6O
Molecular Weight: 364.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Leucine-rich repeat kinase 2 inhibitor 18 (LRRK2 inhibitor 18) is a selective small molecule designed to inhibit the activity of LRRK2, a kinase implicated in the pathogenesis of Parkinson's disease. The compound has garnered attention due to its potential therapeutic applications in treating this neurodegenerative disorder. LRRK2 is a large multi-domain protein that plays critical roles in various cellular processes, and its dysregulation is linked to both familial and sporadic forms of Parkinson's disease. Inhibiting LRRK2 activity may help mitigate the disease's progression and alleviate symptoms.

Source and Classification

LRRK2 inhibitor 18 is classified as a type II kinase inhibitor, which binds to the inactive conformation of the LRRK2 protein. This classification contrasts with type I inhibitors that stabilize the active conformation. The development of LRRK2 inhibitor 18 was driven by the need for selective compounds that can effectively target LRRK2 without significant off-target effects, thus enhancing therapeutic efficacy and safety.

Synthesis Analysis

Methods and Technical Details

The synthesis of LRRK2 inhibitor 18 involved several key steps, utilizing a combination of organic synthesis techniques. The process generally includes:

  1. Starting Material Activation: The synthesis begins with commercially available precursors, such as 3-methoxy-4-nitrobenzoic acid, which is activated using thionyl chloride.
  2. Amide Formation: The activated acid is coupled with morpholine to form an amide with high yield.
  3. Reduction: A subsequent iron-mediated reduction converts the nitro group of the intermediate to an aniline derivative.
  4. Amination Reaction: Another precursor undergoes an amination reaction under basic conditions to yield a key intermediate.
  5. Final Coupling: The final compound is obtained through an S_N2 displacement reaction involving the key intermediate and aniline derivative.

This synthetic route emphasizes efficiency and high yield at each stage, ultimately producing a compound suitable for pharmacological evaluation .

Molecular Structure Analysis

Structure and Data

The molecular structure of LRRK2 inhibitor 18 features an aminopyrazole core, which serves as a bioisostere for traditional aniline motifs often used in kinase inhibitors. This modification enhances solubility and reduces potential toxicity associated with aniline derivatives. Key structural characteristics include:

  • Molecular Formula: Cn_{n}Hm_{m}Np_{p}Oq_{q} (exact formula not specified).
  • Molecular Weight: Specific weight data was not provided but is essential for pharmacokinetic profiling.
  • Binding Interactions: The binding interactions within the LRRK2 active site involve van der Waals forces and polar interactions, critical for its inhibitory activity .
Chemical Reactions Analysis

Reactions and Technical Details

The reactions involved in synthesizing LRRK2 inhibitor 18 include:

  1. S_N2 Displacement: This reaction is pivotal for forming the final compound by attaching the aniline derivative to the pyrimidine scaffold.
  2. Iron-Mediated Reduction: This step efficiently converts nitro groups to amines, crucial for obtaining the desired pharmacophore.
  3. Chromatographic Purification: Following synthesis, products are purified using silica gel chromatography to isolate high-purity compounds necessary for biological testing.

These reactions highlight the importance of strategic synthetic pathways in drug development .

Mechanism of Action

Process and Data

The mechanism by which LRRK2 inhibitor 18 exerts its effects involves binding to the inactive conformation of the LRRK2 protein, thereby inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways associated with neurodegenerative processes in Parkinson's disease:

  • Inhibition Profile: In vitro studies have shown that LRRK2 inhibitor 18 has an IC50_{50} value of approximately 28 nM, indicating potent inhibitory action against LRRK2.
  • Selectivity: While it shows some activity against TSSK1 kinase, it primarily inhibits LRRK2 with minimal off-target effects, making it a promising candidate for further development .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

LRRK2 inhibitor 18 exhibits several notable physical and chemical properties:

  • Solubility: At pH 7.4, it has a thermodynamic solubility of approximately 20 µg/mL.
  • Stability: The compound demonstrates good stability in biological systems without forming significant conjugates with common nucleophiles like glutathione.
  • Bioavailability: Preliminary pharmacokinetic studies indicate acceptable clearance rates and oral bioavailability in animal models .

These properties are crucial for determining the compound's suitability for clinical applications.

Applications

Scientific Uses

LRRK2 inhibitor 18 has significant potential applications in both research and therapeutic contexts:

  • Research Tool: It serves as a valuable tool for studying the role of LRRK2 kinase activity in Parkinson's disease models, helping elucidate disease mechanisms.
  • Therapeutic Development: Given its selectivity and potency, it holds promise as a candidate for clinical trials aimed at treating Parkinson's disease, potentially leading to new treatment options that target underlying molecular pathways rather than just symptoms .

Properties

Product Name

LRRK2 inhibitor 18

IUPAC Name

N-(oxan-4-yl)-3-[6-(trifluoromethyl)pyrimidin-4-yl]-1H-pyrazolo[4,3-c]pyridin-4-amine

Molecular Formula

C16H15F3N6O

Molecular Weight

364.32 g/mol

InChI

InChI=1S/C16H15F3N6O/c17-16(18,19)12-7-11(21-8-22-12)14-13-10(24-25-14)1-4-20-15(13)23-9-2-5-26-6-3-9/h1,4,7-9H,2-3,5-6H2,(H,20,23)(H,24,25)

InChI Key

XMCASRLSICXHCY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=NC=CC3=C2C(=NN3)C4=CC(=NC=N4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.